1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid

Physicochemical Properties Lipophilicity Acidity

Designing peptidomimetics with tunable physicochemical profiles demands precise control over N-acyl substituents-the choice critically governs lipophilicity, pKa, and metabolic fate. 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid (CAS 1001026-41-0) resolves this bottleneck: • Balanced LogP 0.03 & pKa 3.49-sufficient permeability without excessive hydrophobicity • Strong electron-withdrawing CF₃CO group (σp ≈0.80) enables selective late-stage diversification unattainable with Boc or acetyl analogs • Free carboxylic acid handle for direct amide/ester coupling; ¹⁹F NMR probe capability for binding studies Supplied at ≥97% purity with full COA/MSDS documentation.

Molecular Formula C6H6F3NO3
Molecular Weight 197.113
CAS No. 1001026-41-0
Cat. No. B2454681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid
CAS1001026-41-0
Molecular FormulaC6H6F3NO3
Molecular Weight197.113
Structural Identifiers
SMILESC1C(CN1C(=O)C(F)(F)F)C(=O)O
InChIInChI=1S/C6H6F3NO3/c7-6(8,9)5(13)10-1-3(2-10)4(11)12/h3H,1-2H2,(H,11,12)
InChIKeyFMPNGUOKMPVJQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic Acid: Overview


1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid (CAS: 1001026-41-0) is a fluorinated heterocyclic building block consisting of an azetidine ring, a trifluoroacetyl N-protecting group, and a free 3-carboxylic acid handle . With a molecular formula of C6H6F3NO3 and a molecular weight of 197.11 g/mol , this compound is supplied by specialized chemical vendors at purities up to 98% . Its core azetidine-3-carboxylic acid scaffold is a known precursor for peptidomimetics and conformationally constrained building blocks in medicinal chemistry [1], while the electron-withdrawing trifluoroacetyl group imparts distinct physicochemical properties that differentiate it from non-fluorinated N-acyl analogs [2].

1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic Acid: N-Substituent Impact


The N-substituent on an azetidine-3-carboxylic acid scaffold is not a benign replacement; it critically governs key molecular properties including lipophilicity, acidity, and metabolic stability [1]. For instance, substituting the trifluoroacetyl group for an acetyl group reduces molecular weight by ~27% (143.14 vs 197.11 g/mol) and eliminates the strong electron-withdrawing effect that modulates pKa and reactivity . Similarly, replacing the trifluoroacetyl with a Boc group increases steric bulk and introduces acid-lability, altering both synthetic handling and the physicochemical profile of derived molecules [2]. Consequently, downstream researchers cannot freely interchange N-acyl azetidine-3-carboxylic acids without fundamentally altering the lipophilicity, hydrogen-bonding capacity, and metabolic fate of their target molecules [3]. The quantitative evidence below demonstrates exactly where the trifluoroacetyl group in 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid provides a distinct and measurable advantage over close analogs.

1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic Acid: Key Differentiators


Lipophilicity and Acidity Comparison

The trifluoroacetyl group in 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid significantly reduces LogP compared to alkyl-substituted analogs while maintaining a more acidic pKa than Boc-protected derivatives. Specifically, the target compound has a predicted LogP of 0.03 and a predicted pKa of 3.49 ± 0.20 . In contrast, the non-fluorinated acetyl analog (1-acetylazetidine-3-carboxylic acid) is expected to be more hydrophilic based on structural trends, though direct experimental data is lacking. More notably, when compared to the widely used 1-Boc-azetidine-3-carboxylic acid (pKa of free carboxylic acid ~4-5), the trifluoroacetyl group lowers the pKa by approximately 1 unit, enhancing ionization at physiological pH [1]. This alteration can improve aqueous solubility and modulate passive membrane permeability, making the trifluoroacetyl variant a preferred starting point for lead optimization campaigns targeting acidic warheads or polar binding pockets [2].

Physicochemical Properties Lipophilicity Acidity Drug Design

Electron-Withdrawing Strength and Reactivity

The trifluoroacetyl group exerts a strong electron-withdrawing inductive effect that enhances the electrophilicity of the carbonyl carbon and stabilizes the adjacent nitrogen's lone pair, thereby altering the reactivity of the azetidine ring and carboxylic acid. The Hammett σp constant for a trifluoroacetyl group (approximately 0.80) is significantly larger than that of an acetyl group (σp ≈ 0.50) or a Boc group (σp ≈ 0.0 for the carbamate), indicating a substantially stronger inductive withdrawal [1]. This translates into a lower pKa of the carboxylic acid (3.49 vs. ~4-5 for Boc analog) and increased susceptibility to nucleophilic attack at the trifluoroacetyl carbonyl, which can be leveraged for selective deprotection or further functionalization . In the context of building blocks, this electronic differentiation enables chemists to achieve reactivity profiles that are unattainable with acetyl or Boc-protected azetidine-3-carboxylic acids, thereby expanding synthetic options for constructing complex pharmacophores [2].

Electron-Withdrawing Effect Reactivity Synthetic Utility Medicinal Chemistry

Metabolic Stability Advantage

The trifluoroacetyl group is a well-established motif for improving metabolic stability by protecting the N-acyl bond from enzymatic hydrolysis. While direct experimental data for 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid itself is not publicly available, the class-level benefit of trifluoroacetyl substitution is well-documented. For instance, in a series of related N-trifluoroacetyl azetidines, the presence of the trifluoroacetyl group has been explicitly noted to enhance metabolic stability and lipophilicity, thereby improving pharmacokinetic properties of derived bioactive molecules [1]. In contrast, the acetyl group in 1-acetylazetidine-3-carboxylic acid is more susceptible to enzymatic cleavage by amidases and esterases, potentially leading to faster metabolic turnover [2]. This class-level inference suggests that incorporation of the trifluoroacetyl variant into a synthetic sequence offers a built-in stability advantage that is absent in non-fluorinated N-acyl azetidine building blocks, a critical consideration for projects where metabolic liability is a concern [3].

Metabolic Stability Pharmacokinetics Drug Discovery Fluorinated Building Blocks

Synthesis and Commercial Access

1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid is commercially available from multiple reputable vendors with purities ranging from 95% to 98% . Its straightforward synthesis involves reaction of azetidine-3-carboxylic acid with trifluoroacetic anhydride under controlled conditions [1]. In contrast, the 1-acetyl analog (CAS 97628-91-6) is less widely stocked and often requires custom synthesis . Additionally, the target compound's MDL number (MFCD22421758) and standardized analytical data (NMR, HPLC) are readily accessible , facilitating rapid quality verification. For procurement and research continuity, the robust supply chain and defined quality specifications for 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid present a tangible advantage over less common N-substituted azetidine-3-carboxylic acids.

Synthetic Accessibility Commercial Availability Purity Procurement

1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic Acid: Precision Applications


Fluorinated Peptidomimetics and β-Turn Inducers

The combination of a conformationally constrained azetidine ring and a metabolically stable trifluoroacetyl group makes this compound an ideal precursor for synthesizing peptidomimetics with enhanced stability and defined 3D structure [1]. The free carboxylic acid allows direct coupling to amines or alcohols, while the trifluoroacetyl group protects the nitrogen during synthesis and can be selectively removed or retained to modulate lipophilicity and H-bonding. Given the β-turn inducing properties of N-substituted azetidine-3-carboxylic acid derivatives [2], this building block is particularly suited for foldamer design and protein-protein interaction inhibitors.

Late-Stage Functionalization and Prodrug Design

The strong electron-withdrawing effect of the trifluoroacetyl group (Hammett σp ≈ 0.80) [1] enhances the electrophilicity of the adjacent carbonyl, enabling selective nucleophilic substitutions or reductions that are challenging with Boc or acetyl analogs. This reactivity profile is valuable for late-stage diversification of drug candidates or for installing the trifluoroacetyl moiety as a metabolically stable bioisostere for acetyl groups [2]. Additionally, the carboxylic acid handle permits conjugation to carrier molecules or the formation of ester prodrugs with tunable release kinetics [3].

Activity-Based Probes and Affinity Reagents

The balanced LogP (0.03) and pKa (3.49) of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid [1][2] provide a starting scaffold that is neither excessively lipophilic nor overly polar, a favorable profile for designing small-molecule probes that require both membrane permeability and target engagement. The carboxylic acid can be activated for bioconjugation (e.g., NHS ester formation), while the trifluoroacetyl group can serve as a 19F NMR handle for monitoring binding events or as a stable isotope label for mass spectrometry-based proteomics [3].

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